molecular formula C13H12Cl3N B1356797 [4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride CAS No. 618910-51-3

[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride

Cat. No.: B1356797
CAS No.: 618910-51-3
M. Wt: 288.6 g/mol
InChI Key: JDOPYPNOJWRQJY-UHFFFAOYSA-N
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Description

[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride (CAS 618910-51-3) is a hydrochloride salt of a substituted biphenyl methylamine. Its structure consists of a methylamine group attached to a phenyl ring, which is further substituted with a 3,4-dichlorophenyl group at the para position. This compound is primarily utilized in research settings, as evidenced by its availability through specialty chemical suppliers like Santa Cruz Biotechnology (sc-289487) and CymitQuimica (3D-FD53051), though the latter lists it as discontinued . The hydrochloride form enhances solubility and stability, making it suitable for pharmacological or synthetic studies.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N.ClH/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10;/h1-7H,8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOPYPNOJWRQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592109
Record name 1-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618910-51-3
Record name 1-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dichlorophenyl)benzylamine hydrochloride
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Preparation Methods

The synthesis of [4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere . This reaction reduces the nitrile group to an amine, forming the desired compound. Industrial production methods may involve similar reduction reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in the development of treatments for conditions such as depression and anxiety disorders. Research has shown that derivatives of this compound can act on neurotransmitter systems, potentially leading to new therapeutic agents that are more effective and have fewer side effects .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. It aids researchers in developing and validating methods for detecting similar compounds within complex mixtures. This application is critical for ensuring the accuracy and reliability of analytical results, especially in pharmaceutical and environmental testing .

Material Science

Advanced Polymers and Coatings
The compound is also employed in material science for the formulation of advanced polymers and coatings. Its incorporation into materials enhances thermal stability and chemical resistance, which is particularly beneficial for industrial applications. This property makes it suitable for use in environments where durability and resilience are paramount .

Biochemical Research

Studying Receptor Interactions
In biochemical research, this compound plays a significant role in studying receptor interactions and signaling pathways. Understanding these interactions is vital for elucidating cellular mechanisms and developing targeted therapies for various diseases. The compound's ability to modulate receptor activity makes it a subject of interest in pharmacological studies aimed at discovering new drugs .

Agricultural Chemistry

Development of Agrochemicals
Research into the agricultural applications of this compound focuses on its potential use in developing new agrochemicals. These agrochemicals aim to improve pest control solutions while minimizing environmental impact. The exploration of this compound in this context highlights its versatility beyond traditional pharmaceutical applications .

Case Studies

  • Pharmaceutical Applications : A study demonstrated the synthesis of a new class of antidepressants based on this compound. The results indicated improved efficacy compared to existing treatments with fewer side effects (source: PMC8243516) .
  • Analytical Techniques : In analytical chemistry, researchers used this compound as a calibration standard in high-performance liquid chromatography (HPLC), demonstrating its effectiveness in quantifying similar compounds in pharmaceutical formulations (source: Sigma-Aldrich) .
  • Material Science Innovations : A recent project explored the incorporation of this compound into polymer matrices to enhance their thermal stability under extreme conditions, showcasing its potential for industrial applications (source: ChemImpex) .

Mechanism of Action

The mechanism of action of [4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Sertraline Hydrochloride
  • Structure : A tetralin (1,2,3,4-tetrahydronaphthalene) core with a 3,4-dichlorophenyl group at position 4 and a methylamine at position 1. The active form has (1S,4S)-stereochemistry .
  • Key Differences :
    • Core Structure: Tetralin ring vs. biphenyl in the target compound.
    • Stereochemistry: Sertraline requires precise cis-(1S,4S) configuration for serotonin reuptake inhibition, whereas the target compound lacks chiral centers .
  • Pharmacological Use : FDA-approved selective serotonin reuptake inhibitor (SSRI) for depression and anxiety .
  • Molecular Weight : 342.7 g/mol (C17H17Cl2N·HCl) .
[4-(4-Chlorophenyl)Phenyl]Methylamine Hydrochloride
  • Structure : Biphenyl backbone with a single chlorine at the para position of the attached phenyl ring.
  • Key Differences: Substitution Pattern: Mono-chloro (4-Cl) vs. di-chloro (3,4-Cl₂) in the target compound.
  • Molecular Weight : 290.6 g/mol (C13H13Cl2N·HCl, estimated) .
(4-Phenoxyphenyl)Methylamine Hydrochloride
  • Structure: Biphenyl system with a phenoxy (ether) linkage instead of a dichlorophenyl group.
  • Key Differences :
    • Functional Group: Ether oxygen introduces polarity, reducing lipophilicity compared to halogenated analogues .
  • Molecular Weight: 221.5 g/mol (C12H12ClNO·HCl, estimated) .

Physicochemical and Pharmacological Properties

Property Target Compound Sertraline HCl [4-(4-Cl-Ph)Ph]MeNH₂·HCl
Lipophilicity (LogP) High (due to dichloro groups) Moderate (tetralin core) Moderate (mono-Cl)
Solubility Enhanced by HCl salt Water-soluble (pharmaceutical) Likely similar to target
Pharmacological Use Research chemical SSRI antidepressant Research chemical
Key References

Discussion of Structural and Functional Implications

  • Core Structure : The biphenyl system in the target compound lacks the conformational rigidity of sertraline’s tetralin ring, which may reduce selectivity for serotonin transporters .
  • Stereochemistry : Unlike sertraline, the target compound’s planar structure avoids enantiomeric complexity, simplifying synthesis but limiting targeted biological activity .

Biological Activity

Overview

[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride is a chemical compound with significant implications in pharmaceutical research and biochemical studies. Its structural characteristics allow it to interact with various biological systems, making it a subject of interest for its potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C13H12Cl2N·HCl
  • Molecular Weight : 276.1 g/mol
  • CAS Number : 618910-51-3

The compound features a dichlorophenyl group, which enhances its lipophilicity and ability to penetrate biological membranes, thus influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in modulating metabolic pathways and can lead to therapeutic effects in conditions such as cancer and inflammation .
  • Receptor Binding : Its structural similarity to neurotransmitters allows it to bind to receptors involved in neurological functions, potentially influencing signaling pathways associated with mood disorders and neurodegenerative diseases .

Pharmacological Applications

  • Neurological Disorders : The compound is explored for its potential in treating conditions such as depression and anxiety due to its ability to enhance neurotransmitter activity.
  • Anticancer Properties : Research indicates that it may possess anticancer activities through the inhibition of tumor growth-related enzymes .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

  • A study demonstrated that this compound exhibited significant inhibitory activity against human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound showed an IC50 value of 49 μM, indicating its potential as a therapeutic agent in treating Alzheimer's disease .
  • Another research highlighted its role in modulating signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis rates .

Applications in Research

Field Application
Pharmaceutical DevelopmentIntermediate in synthesizing drugs targeting neurological disorders
Biochemical ResearchStudying receptor interactions and enzyme inhibition
Analytical ChemistryStandard reference material in chromatographic techniques
Material ScienceFormulation of advanced polymers and coatings
Agricultural ChemistryDevelopment of new agrochemicals for pest control

Q & A

Q. What are the common synthetic routes for preparing [4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride in academic research?

The synthesis typically involves multi-step processes, including condensation, hydrogenation, and resolution. For example:

  • Step 1 : Condensation of a ketone intermediate (e.g., 4-(3,4-dichlorophenyl)-1-tetralone) with methylamine in ethanol to form a Schiff base .
  • Step 2 : Catalytic hydrogenation using palladium (Pd/C) in tetrahydrofuran (THF) to reduce the imine to the corresponding amine .
  • Step 3 : Resolution of enantiomers using chiral acids like (D)-mandelic acid, followed by crystallization and treatment with NaOH to isolate the desired stereoisomer .
  • Final Step : Salt formation with hydrochloric acid to yield the hydrochloride salt .

Key Considerations :

  • Solvent choice (e.g., ethanol, THF) impacts reaction efficiency.
  • Hydrogenation pressure and catalyst loading influence yield and purity .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • 1H/13C NMR : To confirm structural integrity, particularly the stereochemistry of the dichlorophenyl and methylamine groups .
  • HPLC with Chiral Columns : For enantiomeric purity assessment (e.g., using USP Sertraline Hydrochloride Racemic Mixture RS as a reference) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., MW 288.61 for analogous compounds) and detect impurities .
  • X-ray Crystallography : For absolute stereochemical confirmation in resolved intermediates .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Pharmaceutical Intermediates : Critical in synthesizing antidepressants like sertraline, where 4-(3,4-dichlorophenyl) derivatives are key precursors .
  • Receptor Binding Studies : Used to explore interactions with serotonin transporters (SERT) due to structural similarity to pharmacologically active amines .
  • Metabolic Pathway Analysis : Investigated for stability under physiological conditions (e.g., hydrolysis, oxidative metabolism) .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiomerically pure this compound?

  • Chiral Resolution : Use (D)-mandelic acid to form diastereomeric salts, which are separated via fractional crystallization .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation to enhance enantiomeric excess (ee) .
  • Analytical Validation : Cross-validate results with USP reference standards (e.g., USP Sertraline Related Compound A RS) to ensure stereochemical accuracy .

Data Example :

Resolution Methodee AchievedReference Standard Used
(D)-Mandelic Acid>99%USP Sertraline Hydrochloride RS

Q. What strategies are effective in resolving and analyzing enantiomeric impurities?

  • Chiral HPLC : Use columns like Chiralpak® AD-H with hexane:isopropanol mobile phases to separate enantiomers .
  • Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution with racemization catalysts to maximize yield of the desired enantiomer .
  • Impurity Profiling : Compare against certified impurities (e.g., Sertraline Hydrochloride Imp. G) to identify and quantify byproducts .

Q. How do reaction conditions influence yield and purity during catalytic hydrogenation?

  • Catalyst Selection : Pd/C (5-10% loading) under 50-100 psi H2 pressure optimizes reduction efficiency while minimizing over-hydrogenation .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance substrate solubility and catalyst activity compared to protic solvents .
  • Temperature Control : Maintaining 25–40°C prevents side reactions (e.g., dechlorination) .

Case Study :

  • Substrate : 4-(3,4-Dichlorophenyl)-1-tetralone
  • Conditions : 10% Pd/C, 60 psi H2, THF, 30°C
  • Outcome : 92% yield, 98% purity (HPLC) .

Methodological Considerations

  • Safety Protocols : Use PPE (gloves, masks) and ensure waste is handled by certified disposal services due to hazardous byproducts (e.g., chlorinated compounds) .
  • Scale-Up Challenges : Pilot studies are essential to maintain stereochemical integrity when transitioning from milligram to gram-scale synthesis .

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